molecular formula C10H10O4 B13929948 1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone CAS No. 52751-42-5

1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone

Cat. No.: B13929948
CAS No.: 52751-42-5
M. Wt: 194.18 g/mol
InChI Key: ZNSVEHWXEMZPCF-UHFFFAOYSA-N
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Description

1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone, also known as 2-Acetoxy-1-phenylethanone, is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . This compound is characterized by the presence of an acetyloxy group and a hydroxy group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone can be achieved through various methods. One common synthetic route involves the acetylation of 2-hydroxyacetophenone using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial production methods may involve the use of more efficient catalytic processes to enhance yield and reduce production costs. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or other reduced derivatives, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various ethers or esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields .

Scientific Research Applications

1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding phenolic compound, which can then participate in various biochemical reactions. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function .

Comparison with Similar Compounds

1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.

Properties

CAS No.

52751-42-5

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

(2-acetyl-5-hydroxyphenyl) acetate

InChI

InChI=1S/C10H10O4/c1-6(11)9-4-3-8(13)5-10(9)14-7(2)12/h3-5,13H,1-2H3

InChI Key

ZNSVEHWXEMZPCF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)O)OC(=O)C

Origin of Product

United States

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